H-Lys-Ala-AMC, also known as Lysine-Alanine-7-amido-4-methylcoumarin, is a synthetic compound primarily utilized as a fluorogenic substrate in biochemical assays. It is important for studying enzyme activities, particularly those involving aminopeptidases. The compound releases a fluorescent product upon enzymatic cleavage, which is critical for various scientific applications, including enzyme kinetics and diagnostics. The chemical structure of H-Lys-Ala-AMC is represented by the CAS number 94149-28-7, and it is classified under the category of peptides and fluorogenic substrates .
The synthesis of H-Lys-Ala-AMC typically involves the coupling of lysine and alanine with 7-amido-4-methylcoumarin. This process requires careful control of reaction conditions to achieve high yield and purity. Protecting groups are often used during synthesis to prevent undesired side reactions, followed by deprotection to obtain the final product.
The synthetic route usually includes the following steps:
H-Lys-Ala-AMC has a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of approximately 226.24 g/mol. The structure features a 7-amido-4-methylcoumarin moiety linked to lysine and alanine residues, which contributes to its fluorogenic properties.
H-Lys-Ala-AMC primarily undergoes enzymatic cleavage reactions when used as a substrate for aminopeptidases. These enzymes hydrolyze the amide bond between the coumarin and the amino acid residues, resulting in the release of the fluorescent product.
The reactions typically require specific buffer solutions to maintain optimal pH and temperature conditions, generally around physiological levels (pH 7.5 at 37°C). The major product formed from these reactions is 7-amido-4-methylcoumarin, which is utilized in various assays to measure enzyme activity .
The mechanism of action for H-Lys-Ala-AMC involves its interaction with specific enzymes that cleave peptide bonds. When these enzymes act on H-Lys-Ala-AMC, they hydrolyze the amide bond, releasing the fluorescent product.
In studies involving kinetic parameters, H-Lys-Ala-AMC has shown specific activity with various aminopeptidases, indicating its utility in enzyme kinetics studies. For instance, kinetic parameters such as Michaelis-Menten constants have been determined for this substrate .
H-Lys-Ala-AMC has diverse applications in scientific research:
H-Lys-Ala-AMC hydrochloride salt (C₁₉H₂₆N₄O₄·2HCl) is a fluorogenic peptide substrate extensively utilized in protease research due to its well-defined cleavage specificity. The molecular design incorporates a C-terminal 7-amino-4-methylcoumarin (AMC) group, which remains fluorescently quenched when linked via amide bond until proteolytic cleavage releases the fluorophore [1] [3]. This substrate demonstrates preferential hydrolysis by proteases recognizing lysine at the P1 position and alanine at the P1' position, making it particularly valuable for studying enzymes like trypsin-like serine proteases and certain cathepsins [1] [5]. Its specificity profile enables researchers to map protease substrate recognition motifs and differentiate between closely related enzyme isoforms within complex biological samples [4].
Table 1: Protease Classes Detected Using H-Lys-Ala-AMC
Protease Class | Representative Enzymes | Cleavage Site Recognition | Research Applications |
---|---|---|---|
Serine Proteases | Trypsin, Plasmin | Lys-Ala | AMC | Coagulation pathway analysis |
Cysteine Proteases | Cathepsin B/L, tbcatB | Lys-Ala | AMC | Lysosomal degradation studies |
Metalloproteases | Aminopeptidases | Lys | Ala-AMC | Exopeptidase activity profiling |
Clan CA Cysteine Proteases | Rhodesain, tbcatB | Lys-Ala | AMC | Parasite protease characterization |
The dipeptide sequence (Lys-Ala) in H-Lys-Ala-AMC provides critical insights into proteolytic pathway regulation mechanisms. In Trypanosoma brucei research, this substrate revealed the essential role of the cathepsin B-like protease tbcatB in host protein degradation. Genetic knockdown of tbcatB caused profound defects in endosomal protein processing, particularly affecting transferrin degradation – a crucial iron acquisition pathway for parasite survival [5]. The substrate's hydrolysis kinetics directly correlated with tbcatB's ability to process natural substrates at dibasic residues, establishing its function in nutrient acquisition. Furthermore, structural analysis of enzyme-substrate interactions using H-Lys-Ala-AMC analogs has elucidated how protease active sites accommodate the lysine side chain through conserved acidic residues while the alanine at P1' contributes to transition state stabilization through hydrophobic interactions [3] [5].
The quantitative application of H-Lys-Ala-AMC leverages the 35-fold fluorescence enhancement (excitation 360 nm/emission 440 nm) upon AMC release, enabling real-time monitoring of protease activity with high sensitivity [1] [3]. This fluorometric approach is compatible with high-throughput screening formats, allowing rapid kinetic characterization of enzyme inhibitors under physiological conditions. The homogeneous assay format requires no separation steps, making it ideal for tracking protease dynamics in live-cell imaging studies [1] [7]. Detection limits typically reach sub-nanomolar enzyme concentrations, with signal linearity maintained over 3-4 orders of magnitude [3]. Recent methodological advances combine H-Lys-Ala-AMC with resonance energy transfer (FRET) pairs for multiplexed protease activity profiling, enabling simultaneous monitoring of multiple protease activities in complex biological samples like tumor lysates or parasite extracts [3] [5].
Table 2: Fluorometric Detection Parameters for H-Lys-Ala-AMC
Parameter | Specification | Experimental Significance |
---|---|---|
Excitation/Emission | 360 nm / 440 nm | Minimizes cellular autofluorescence interference |
Detection Limit | 0.1-1.0 nM (enzyme dependent) | Suitable for low-abundance protease detection |
Signal Enhancement | 35-fold post-cleavage | Enables real-time kinetic measurements |
Linear Range | 0.01-100 µM released AMC | Quantifies enzyme activity across physiological ranges |
Assay Format | Homogeneous (no separation) | Compatible with HTS and live-cell imaging |
H-Lys-Ala-AMC serves as an indispensable tool for detailed enzyme kinetic analyses, providing precise measurements of catalytic efficiency (kcat/KM), inhibitor binding constants (Ki), and mechanistic parameters. Studies with recombinant tbcatB demonstrated a KM of 18.2 ± 2.4 µM and kcat of 12.7 ± 0.8 s⁻¹ for this substrate, revealing higher catalytic efficiency compared to alternative lysine-containing substrates [5]. The continuous fluorescence readout enables rapid determination of initial velocities under varied substrate concentrations (typically 0.2-5× KM), facilitating Lineweaver-Burk and Michaelis-Menten analyses within minutes [3] [8].
The substrate has been particularly valuable in characterizing the two-step catalytic mechanism of cysteine proteases. Pre-steady-state kinetic analyses using stopped-flow fluorimetry with H-Lys-Ala-AMC have quantified acylation rates and identified rate-limiting deacylation steps in cathepsin B isoforms [5]. Furthermore, its application in pH-rate profiles has revealed electrostatic interactions critical for transition-state stabilization in serine proteases, demonstrating optimal activity between pH 7.0-7.5 for trypsin-like enzymes versus pH 5.0-6.0 for lysosomal cysteine proteases [7] [8]. Temperature dependence studies using this substrate have provided activation energies (Ea) of 45-60 kJ/mol for various proteases, consistent with nucleophilic catalysis mechanisms [3].
H-Lys-Ala-AMC has been instrumental in mapping intracellular proteolytic pathways, particularly within lysosomal and endosomal systems. In studies of Trypanosoma brucei, this substrate quantified tbcatB-dependent degradation of endocytosed host transferrin, establishing the protease's essential role in iron acquisition. Genetic depletion of tbcatB caused accumulation of undegraded transferrin in endocytic compartments, directly linking substrate hydrolysis to parasite survival [5]. The fluorogenic properties enable spatial tracking of protease activation in living cells, with compartment-specific hydrolysis demonstrated through co-localization studies with lysosomal markers like p67 [5].
In cancer research, H-Lys-Ala-AMC has been deployed to profile cathepsin activity in tumor microenvironments, revealing elevated lysosomal protease secretion in metastatic cell lines. The substrate's membrane permeability allows real-time monitoring of intracellular cathepsin activation during apoptosis, where it detects caspase-mediated activation of lysosomal proteases [1] [7]. Furthermore, its application in neurodegenerative disease models has quantified alterations in lysosomal peptidase activity accompanying protein aggregate accumulation, providing functional readouts of proteostasis dysfunction [1].
Table 3: AMC-Based Substrates for Protease Research
Substrate | Enzyme Target | Specific Cleavage Site | Key Research Applications |
---|---|---|---|
H-Lys-Ala-AMC | Cathepsin B/L, Trypsin-like proteases | Lys-Ala | AMC | Lysosomal degradation, trypsin-like serine proteases |
H-Ala-Phe-Lys-AMC | Plasmin, Kallikreins | Phe-Lys | AMC | Fibrinolysis, tissue remodeling |
Arg-AMC | Aminopeptidase B | Arg | AMC | Arginine-specific aminopeptidase activity |
Suc-LLVY-AMC | Chymotrypsin-like proteases | Leu-Tyr | AMC | Proteasomal chymotryptic activity |
H-Leu-AMC | Aminopeptidases | Leu | AMC | General aminopeptidase profiling |
The compound's diagnostic applications exploit its specificity for disease-associated proteases. Elevated hydrolysis rates in cerebrospinal fluid samples using H-Lys-Ala-AMC have served as biomarkers for neuroinflammatory conditions, while tumor-specific cleavage patterns enable differentiation of cancer subtypes [1] [7]. These applications leverage the substrate's stability in biological matrices and minimal interference from non-target hydrolases when combined with selective inhibitors [3]. Future developments aim to engineer nanoparticle-conjugated H-Lys-Ala-AMC derivatives for in vivo imaging of protease activity in animal models of infection and cancer [1].
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